molecular formula C22H28N4O3 B2753875 N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900896-39-1

N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2753875
CAS RN: 900896-39-1
M. Wt: 396.491
InChI Key: JNWYCXPDXQMLFC-UHFFFAOYSA-N
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Description

“N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

The study of hydrogen bonding in various anticonvulsant enaminones, including compounds structurally similar to the specified chemical, reveals insights into the conformation and molecular interactions critical for their biological activity. These findings have implications for designing drugs with enhanced efficacy and reduced side effects by understanding the structural basis of their interaction with biological targets (Kubicki, Bassyouni, & Codding, 2000).

Synthesis of Novel Pyrido and Pyrimidine Derivatives

Research into the synthesis of novel pyrido and pyrimidine derivatives, including structures akin to the specified compound, has led to the development of new methods for creating diverse chemical entities. These compounds hold potential for various applications, including as precursors for pharmaceuticals, agrochemicals, and materials science. The synthetic strategies and chemical transformations outlined provide a foundation for further exploration and exploitation of these heterocyclic frameworks (Bakhite, Al‐Sehemi, & Yamada, 2005).

Cytotoxicity of Pyrazolo and Pyrimidine Derivatives

Investigations into the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives and related compounds demonstrate the potential of these molecules as anticancer agents. By understanding the structure-activity relationships, researchers can design more potent and selective drugs for cancer therapy. These studies contribute to the growing body of knowledge on the medicinal chemistry of pyrimidines and their potential for therapeutic applications (Hassan, Hafez, & Osman, 2014).

Future Directions

Pyrrolopyrazine derivatives, including the compound , have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . Therefore, future research could focus on designing and synthesizing new leads to treat various diseases .

properties

IUPAC Name

N-cyclohexyl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-15-8-6-11-26-19(15)24-20-17(22(26)28)14-18(25(20)12-7-13-29-2)21(27)23-16-9-4-3-5-10-16/h6,8,11,14,16H,3-5,7,9-10,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWYCXPDXQMLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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